molecular formula C25H25N7O3 B608340 methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate CAS No. 930089-25-1

methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate

Cat. No. B608340
CAS RN: 930089-25-1
M. Wt: 471.51
InChI Key: DRWABHOVZJWFLU-UHFFFAOYSA-N
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Description

KI-328 is a novel KIT inhibitor. KI-328 shows selective potency against KIT kinase for the in vitro kinase assay, and inhibits the growth of wild-type (Wt)- and mutant-KIT-expressing cells, while it has little potency against D816V-KIT.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Various derivatives of compounds related to methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate exhibit significant antimicrobial activity. Synthesized compounds showed effectiveness against both gram-positive and gram-negative bacteria, as well as some fungal species (Dey et al., 2022).
  • Antioxidant Activity : Some derivatives have been identified with notable antioxidant properties. For example, specific compounds demonstrated high antimicrobial and antioxidant activities, highlighting their potential in combating oxidative stress-related conditions (Dey et al., 2022).

Synthesis and Characterization

  • Synthesis Techniques : The synthesis process of related compounds involves various chemical reactions, including the condensation and cyclization processes. These techniques are crucial for creating specific structures that exhibit desired biological activities (Velikorodov et al., 2011).
  • Characterization Methods : The characterization of these compounds is typically done using techniques like IR, NMR, and mass spectrometry, ensuring a detailed understanding of their chemical structures and properties (Velikorodov et al., 2011).

Biological Evaluations

  • Anticancer Activity : Some derivatives have been tested for their anticancer properties, showing potential against various cancer cell lines. This indicates their possible use in developing new anticancer therapies (Ravinaik et al., 2021).
  • Anti-inflammatory Agents : Certain synthesized compounds related to this chemical have been evaluated for their anti-inflammatory activities, with some showing superior performance compared to standard drugs (Yewale et al., 2012).

Spectral and Fluorescence Characteristics

  • Electronic Structures : Studies on similar compounds reveal insights into their polarized electronic structures, which are crucial for understanding their chemical behavior and potential applications (Acosta et al., 2013).
  • Fluorescence Properties : The fluorescence characteristics of certain derivatives, such as their absorption spectra and emission properties in various solvents, have been thoroughly investigated, suggesting their potential in fluorescence-based applications (Ho & Yao, 2009).

properties

CAS RN

930089-25-1

Product Name

methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate

Molecular Formula

C25H25N7O3

Molecular Weight

471.51

IUPAC Name

methyl (4-(2-((5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(phenylamino)pyrimidin-2-yl)amino)ethyl)phenyl)carbamate

InChI

InChI=1S/C25H25N7O3/c1-34-25(33)29-19-11-7-16(8-12-19)13-14-26-24-27-15-20(23-32-31-22(35-23)17-9-10-17)21(30-24)28-18-5-3-2-4-6-18/h2-8,11-12,15,17H,9-10,13-14H2,1H3,(H,29,33)(H2,26,27,28,30)

InChI Key

DRWABHOVZJWFLU-UHFFFAOYSA-N

SMILES

O=C(OC)NC1=CC=C(CCNC2=NC=C(C3=NN=C(C4CC4)O3)C(NC5=CC=CC=C5)=N2)C=C1

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KI328;  KI 328;  KI-328.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate
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methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate
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methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate
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methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate
Reactant of Route 5
methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate
Reactant of Route 6
methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate

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